N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide
Overview
Description
N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide, commonly known as Chlorphenesin, is a chemical compound that has received significant attention in the scientific community due to its potential use in various fields. Chlorphenesin is a white crystalline powder that is soluble in water and ethanol. It has been used as a preservative in cosmetics and personal care products and has shown promising results in scientific research.
Scientific Research Applications
Electrochemical Oxidation
N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide exhibits interesting electrochemical behavior, particularly in the context of oxidation reactions. Research by Lenk and Riedl (1990) explored the electrochemical oxidation of N-hydroxy-N-arylacetamides, including compounds with the 4-chlorophenyl moiety. Their study found that these compounds undergo two distinct oxidation potentials, leading to the formation of corresponding nitroxides. This has implications for understanding the electrochemical properties and potential applications of such compounds in various fields, including organic chemistry and materials science (Lenk & Riedl, 1990).
Antimicrobial Activity
A study by Jayadevappa et al. (2012) synthesized a new class of biologically active N-phenylacetamides, closely related to the N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide structure. These compounds were evaluated for their antimicrobial activity against various fungal and bacterial strains. Some of the synthesized compounds demonstrated superior in vitro activity compared to standard drugs, suggesting potential applications in the development of new antimicrobial agents (Jayadevappa et al., 2012).
Anticonvulsant Activity
Aktürk et al. (2002) investigated the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, including those with chlorophenyl groups. Their findings highlighted that compounds with chlorophenyl moieties exhibited notable anticonvulsant properties. This points to the potential therapeutic applications of N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide derivatives in the treatment of seizure disorders (Aktürk et al., 2002).
Potential Pesticide Applications
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide, has been conducted with a focus on potential pesticide applications. Olszewska et al. (2009) characterized new derivatives through X-ray powder diffraction, indicating their potential as pesticides. This suggests possible applications of N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide derivatives in agricultural chemistry (Olszewska et al., 2009).
Structure and Supramolecular Assembly
The study of molecular structures and supramolecular assembly of halogenated N,2-diarylacetamides, including N-(4-chlorophenyl)-2-phenylacetamide variants, was conducted by Nayak et al. (2014). Their research provides insight into the conformational behaviors and intermolecular interactions of these compounds, which is crucial for understanding their chemical properties and potential applications in material science and drug design (Nayak et al., 2014).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-14(18)13(17)10-4-2-1-3-5-10/h1-9,13,17H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUSYMXWAYSREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259555 | |
Record name | N-(4-Chlorophenyl)-α-hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide | |
CAS RN |
10295-53-1 | |
Record name | N-(4-Chlorophenyl)-α-hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10295-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-α-hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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